Boron Carbide Nanopowder

Description

Properties

IUPAC Name |

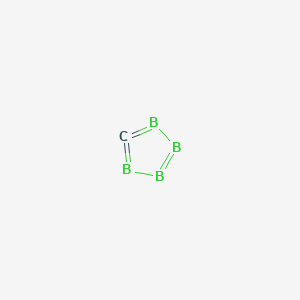

1,2,3,4-tetraboracyclopenta-2,4,5-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CB4/c1-2-4-5-3-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMLSPGQSYAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1=BB=C=B1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CB4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Boron carbide (B₄C) nanoparticles are emerging materials with significant potential in biomedical applications, particularly in cancer therapy. This article explores the biological activity of boron carbide nanopowder, focusing on its synthesis, characterization, cytotoxicity, and therapeutic applications, particularly in boron neutron capture therapy (BNCT).

Synthesis and Characterization

Boron carbide nanoparticles can be synthesized using various methods, including chemical vapor deposition and carbothermal reduction. Recent studies have demonstrated that these nanoparticles exhibit a uniform spherical shape with sizes typically ranging from 10 to 80 nm. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are commonly employed to characterize their morphology and crystalline structure .

Table 1: Summary of Synthesis Methods for Boron Carbide Nanoparticles

Biological Activity

The biological activity of boron carbide nanoparticles has been extensively studied, particularly their cytotoxic effects on various cancer cell lines and their role as a boron carrier in BNCT.

Cytotoxicity Studies

Cytotoxicity assessments have shown that boron carbide nanoparticles possess a relatively low toxicity profile. For instance, the IC20 value for B₄C nanoparticles was determined to be approximately 202.525 mg/L, indicating that they can be safely utilized at therapeutic concentrations without significant cytotoxic effects .

Table 2: Cytotoxicity Data for Boron Carbide Nanoparticles

| Cell Line | IC20 Value (mg/L) | Method Used | Reference |

|---|---|---|---|

| HPAEpiC | 202.525 | Microarray Analysis | |

| HeLa | Not specified | MTT Assay | |

| EL4 Thymoma Cells | Not specified | In vitro Studies |

The mechanism by which boron carbide nanoparticles exert their biological effects involves several pathways:

- Cellular Uptake : Studies have shown that functionalized B₄C nanoparticles can be effectively internalized by tumor cells. For example, surface modifications using transferrin enhance the uptake of boron-rich particles in melanoma cells, leading to therapeutic effects upon neutron irradiation .

- Inhibition of Tumor Growth : In vivo studies with murine models have demonstrated that B₄C nanoparticles can significantly retard tumor growth when administered prior to neutron irradiation. This effect is attributed to the high boron content facilitating the capture of thermal neutrons, which leads to localized cell death in tumors while sparing surrounding healthy tissue .

Case Studies

- Neutron Capture Therapy : A study assessed the efficacy of B₄C nanoparticles in combination with neutron irradiation on B16 F10 melanoma cells. The results indicated a marked decrease in tumor proliferation compared to untreated controls, highlighting the potential of B₄C as an effective boron carrier for BNCT .

- Immune Response Modulation : Research investigating the interaction between B₄C nanoparticles and immune phagocytic cells revealed that these nanoparticles could enhance immune recognition and binding, suggesting a dual role in both targeting tumors and modulating immune responses .

Scientific Research Applications

Medical Applications

1.1 Boron Neutron Capture Therapy (BNCT)

Boron carbide nanoparticles have shown promise as carriers in boron neutron capture therapy, a targeted cancer treatment. Research indicates that these nanoparticles can effectively interact with tumor cells, enhancing the delivery of boron to malignant tissues. A study demonstrated that boron carbide nanoparticles functionalized with immunoglobulins exhibited significant uptake by murine colon carcinoma and macrophage cell lines, suggesting their potential in improving therapeutic outcomes in BNCT .

Table 1: Efficacy of Boron Carbide Nanoparticles in BNCT

| Study | Cell Line | Uptake Efficiency | Size of Nanoparticles |

|---|---|---|---|

| MC38 | High | 80 nm | |

| EL4 | Moderate | 13.4 nm | |

| B16-OVA | Significant | Submicrometric |

1.2 Anticancer Properties

Boron carbide nanoparticles have demonstrated anticancer effects at low concentrations (10-50 µg/mL), indicating their potential as therapeutic agents against various cancers . Their ability to induce cytotoxicity in cancer cells while sparing healthy cells is a key area of ongoing research.

Nuclear Applications

2.1 Neutron Shielding

Boron carbide nanoparticles are utilized in neutron shielding materials due to their high neutron absorption cross-section. A recent study evaluated the performance of boron carbide and boric acid nanoparticles as nanoshields combined with high-density polyethylene (HDPE). The results indicated that a 10% concentration of boron carbide provided optimal shielding performance against photoneutrons from medical linear accelerators .

Table 2: Neutron Shielding Performance of Boron Carbide Nanocomposites

| Configuration | Concentration | Macroscopic Cross-section (cm⁻¹) |

|---|---|---|

| Single-layer B₄C | 10% | 0.933 |

| Double-layer B₄C/Boric Acid | 20% | 0.936 |

| Combined Shield | 5% B₄C / 10% Boric Acid | 0.960 |

Aerospace Applications

Boron carbide is increasingly being used in aerospace applications due to its lightweight nature and excellent mechanical properties. Its low density and high stiffness make it suitable as a replacement for beryllium alloys in various components . Additionally, its thermal stability is advantageous for high-performance aerospace materials.

Materials Science Applications

4.1 Ceramics and Abrasives

Boron carbide nanopowder is extensively used in the production of advanced ceramics and abrasives. Its hardness (approximately 9.5 on the Mohs scale) makes it ideal for grinding and polishing applications, including ceramic bearings and blasting nozzles . Furthermore, the incorporation of boron carbide into ceramic matrices enhances their mechanical properties.

4.2 Synthesis Techniques

Recent advancements in synthesis techniques, such as spark plasma sintering (SPS) and chemical vapor deposition (CVD), have improved the quality and performance of boron carbide nanopowders . These methods allow for better control over particle size and morphology, which are critical for optimizing their applications.

Comparison with Similar Compounds

Silicon Carbide (SiC)

- Hardness and Density : SiC has a hardness of ~25–30 GPa (slightly lower than B₄C) and a higher density (3.21 g/cm³) .

- Thermal Conductivity : SiC exhibits superior thermal conductivity (120 W/m·K vs. B₄C’s 30–42 W/m·K), making it ideal for high-temperature electronics .

- Chemical Resistance : SiC demonstrates higher corrosion resistance in acidic and alkaline environments compared to B₄C, which dissolves in strong acids .

- Applications : SiC is preferred for semiconductor devices, refractory linings, and composites requiring thermal management .

Cubic Boron Nitride (c-BN)

- Hardness : c-BN ranks second to diamond (45–50 GPa), surpassing B₄C .

- Thermal Stability : c-BN is stable up to 1,400°C in inert atmospheres but oxidizes above 800°C in air, unlike B₄C, which retains stability up to 600°C in oxidizing conditions .

- Applications : c-BN is used in cutting tools and abrasives where extreme hardness and thermal resistance are critical .

Tungsten Carbide (WC)

- Density and Toughness : WC has a much higher density (15.6 g/cm³) and fracture toughness (10–15 MPa·m¹/² vs. B₄C’s 2.9–3.5 MPa·m¹/²), making it suitable for wear-resistant coatings .

- Thermal Conductivity : WC’s thermal conductivity (110 W/m·K) exceeds B₄C’s, but it lacks neutron-shielding capabilities .

Hexagonal Boron Nitride (h-BN)

- Lubricity and Thermal Conductivity : h-BN is a lubricious material with thermal conductivity comparable to B₄C (30–40 W/m·K) but lower hardness (~1 GPa) .

- Applications: h-BN is used as a high-temperature lubricant and in composites for neutron shielding when doped with magnetic nanoparticles (e.g., Fe₃O₄) .

Key Research Findings

Composite Performance

- B₄C-SiC Composites : Adding 30–70% SiC improves fracture toughness by 50% while maintaining hardness .

- B₄C-W Layered Structures : Tungsten layers mitigate gamma radiation in neutron shields, leveraging W’s high atomic number for photon absorption .

Data Tables

Table 1: Comparative Properties of Boron Carbide and Similar Compounds

| Property | B₄C | SiC | c-BN | WC | h-BN |

|---|---|---|---|---|---|

| Hardness (GPa) | 28–30 | 25–30 | 45–50 | 18–22 | ~1 |

| Density (g/cm³) | 2.52 | 3.21 | 3.48 | 15.6 | 2.1 |

| Thermal Conductivity (W/m·K) | 30–42 | 120 | 13–20 | 110 | 30–40 |

| Fracture Toughness (MPa·m¹/²) | 2.9–3.5 | 3.5–4.5 | 6–8 | 10–15 | — |

| Neutron Absorption | High | Low | None | None | Moderate |

| Primary Applications | Armor, nuclear shields | Electronics, refractories | Cutting tools | Wear-resistant coatings | Lubricants, BNCT |

Sources:

Q & A

Q. What are the predominant synthesis methods for boron carbide nanopowder, and how do precursor ratios influence morphology?

The carbothermic reduction of boron oxide (B₂O₃) with carbon is widely used, where precursor ratios (B:C) critically determine phase purity and particle size. For instance, a B:C molar ratio of 4:7 minimizes residual carbon but requires precise temperature control (1,200–1,300°C) to avoid agglomeration . Sol-gel methods using boric acid and phenolic resins can yield nanopowders with 40–60 nm particle sizes after pyrolysis under argon . Hydrothermal and autoclave methods face challenges with chloride impurities and particle agglomeration, necessitating post-synthesis purification .

Q. Which characterization techniques are essential for assessing this compound quality?

X-ray spectroscopy (XSMA) and Auger spectroscopy are critical for mapping elemental distribution, particularly boron and carbon content in coatings or composites . Microhardness testing (e.g., Vickers indentation) quantifies mechanical enhancements, while TEM reveals nanoscale structural features like shock-induced amorphous bands . Residual carbon analysis via combustion methods is mandatory for applications requiring high purity .

Q. How does particle size affect the mechanical properties of this compound?

Nanopowders (10–100 nm) exhibit increased hardness and yield stress due to reduced dislocation mobility and grain boundary strengthening. However, sub-50 nm particles often agglomerate, necessitating dispersion techniques (e.g., surfactant-assisted sonication) to maintain uniformity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanical properties of boron carbide composites?

Discrepancies in microhardness (e.g., 5.49–12.83 GPa in Fe-B₄C coatings) arise from additive interactions (e.g., ZrO₂ promoting Fe₃B formation) and sintering conditions. Controlled experiments isolating variables like pressure (20–50 MPa) and dwell time (5–30 min) during spark plasma sintering (SPS) can clarify these effects . Cross-validation using nanoindentation and XRD phase analysis is recommended .

Q. How can shock-induced amorphization in boron carbide be experimentally analyzed to improve ballistic performance?

High-resolution TEM reveals nanoscale amorphous bands parallel to (113) crystallographic planes under shock loading. Synchrotron-based in situ XRD during dynamic compression (e.g., gas-gun experiments) quantifies phase transitions, while molecular dynamics simulations model stress thresholds (~20 GPa) for amorphization .

Q. What methodologies optimize boron carbide synthesis for biomedical applications like boron neutron capture therapy (BNCT)?

Purity (>99.5%) and chloride-free surfaces are critical. Lithium-mediated reduction of BCl₃ with methane at 1,500°C produces sub-650 nm particles, but requires post-synthesis washing in ethanol-ammonia solutions to remove LiCl byproducts . Surface functionalization with polyethylene glycol (PEG) enhances biocompatibility and tumor-targeting efficiency .

Q. How do additives like ZrO₂ or SiC enhance the performance of boron carbide-based composites?

ZrO₂ additives (0.5–2 wt.%) refine lamellar structures in coatings, increasing microhardness by 400% via Fe₃B dispersion and oxide lamellae formation . SiC composites sintered at 1,800–2,000°C with B₄C additives show 30% higher fracture toughness due to crack deflection at B₄C-SiC interfaces .

Q. What advanced techniques mitigate residual carbon in carbothermally synthesized this compound?

Excess carbon (up to 15 wt.%) is reduced using post-synthesis thermal oxidation at 600°C in air or acid leaching (e.g., HNO₃:H₂O₂). Precursor optimization, such as replacing graphite with sucrose-derived carbon, improves reactivity and lowers residual carbon to <2 wt.% .

Methodological Considerations

- Data Interpretation: Cross-correlate mechanical testing with microstructural data (e.g., SEM/TEM) to account for phase heterogeneity .

- Synthesis Reproducibility: Document argon flow rates (±5 mL/min) and heating ramp rates (5–10°C/min) to ensure batch consistency .

- Ethics in Characterization: Disclose all post-processing steps (e.g., sonication duration) to prevent misrepresentation of nanoparticle dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.